2-(4-Fluorophenoxy)-1-{6-[1-(4-fluorophenoxy)ethyl]pyridin-3-YL}propan-1-one
Overview
Description
2-(4-Fluorophenoxy)-1-{6-[1-(4-fluorophenoxy)ethyl]pyridin-3-yl}propan-1-one, or 4-FPP, is a synthetic chemical compound that has been studied for its potential applications in scientific research and laboratory experiments. 4-FPP is a derivative of phenoxyacetic acid, and is structurally similar to the drug fenproporex, which is used to treat obesity. This article will discuss the synthesis method of 4-FPP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Environmental Pollutants and Reproductive Health
One area of significant scientific interest involves the study of environmental pollutants, such as Bisphenol A and phthalates, which are known to act as endocrine disruptors. These compounds, found in plastics, have raised concerns regarding their effects on human reproductive health. Research has focused on elucidating the molecular mechanisms by which these compounds impact spermatogenesis and overall reproductive health, demonstrating the complex interplay between environmental chemicals and biological systems (Lagos-Cabré & Moreno, 2012).
Alzheimer's Disease and Amyloid Imaging
In the realm of neurodegenerative diseases, significant advancements have been made in the development of amyloid imaging ligands. These compounds are used in positron emission tomography (PET) scans to measure in vivo amyloid deposits in the brain, a hallmark of Alzheimer's disease. Such research underscores the critical role of chemical compounds in diagnosing and understanding the progression of neurodegenerative diseases (Nordberg, 2007).
Drug Metabolism and Cytochrome P450 Enzymes
The study of drug metabolism, particularly the role of Cytochrome P450 (CYP) enzymes, is crucial for understanding drug-drug interactions and the metabolic pathways of pharmaceutical compounds. Selective inhibitors of CYP isoforms are valuable tools for dissecting the specific contributions of these enzymes to drug metabolism. This research aids in the prediction of potential drug interactions and the design of safer therapeutic agents (Khojasteh et al., 2011).
Chemosensors and Analytical Chemistry
The development of fluorescent chemosensors based on specific chemical scaffolds, such as 4-methyl-2,6-diformylphenol, highlights the application of chemical compounds in detecting various analytes. These chemosensors are used for the sensitive and selective detection of metal ions, anions, and neutral molecules, demonstrating the intersection of chemistry and technology for environmental monitoring, medical diagnostics, and research applications (Roy, 2021).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[6-[1-(4-fluorophenoxy)ethyl]pyridin-3-yl]propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO3/c1-14(27-19-8-4-17(23)5-9-19)21-12-3-16(13-25-21)22(26)15(2)28-20-10-6-18(24)7-11-20/h3-15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIBXYCWQNAVSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)C(C)OC2=CC=C(C=C2)F)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141486 | |
Record name | 2-(4-Fluorophenoxy)-1-[6-[1-(4-fluorophenoxy)ethyl]-3-pyridinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866149-83-9 | |
Record name | 2-(4-Fluorophenoxy)-1-[6-[1-(4-fluorophenoxy)ethyl]-3-pyridinyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866149-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenoxy)-1-[6-[1-(4-fluorophenoxy)ethyl]-3-pyridinyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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